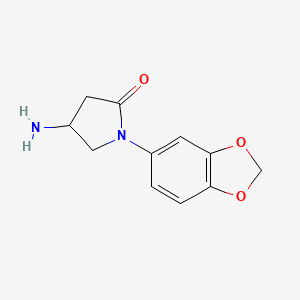

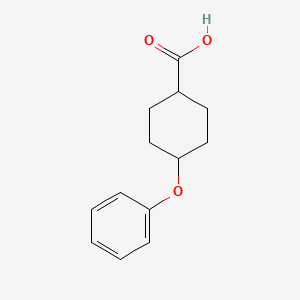

4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

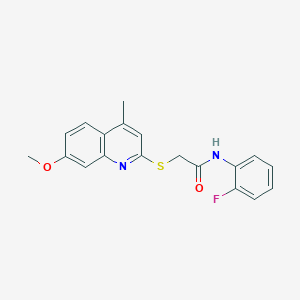

“4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one” is a biochemical used for proteomics research . It is also related to a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .

Synthesis Analysis

The compound can be synthesized via a Pd-catalyzed C-N cross-coupling . It is structurally similar to hexylone and isohexylone, which were first detected in Germany and the UK .Molecular Structure Analysis

The molecular formula of “this compound” is C11H12N2O3, with a molecular weight of 220.22 .Chemical Reactions Analysis

The compound is part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties, which have been evaluated for their anticancer activity .Scientific Research Applications

Synthesis Techniques and Biological Activity

One significant application of related compounds involves advanced synthesis techniques for biologically and synthetically important molecules. For example, research has developed an amine-catalyzed [4 + 1] annulation reaction, utilizing the unique reactivity of ynals with N-protected-2-aminophenols. This process affords a new approach to synthesizing benzoxazoles, which are crucial in both biological and synthetic contexts, in high yields of 83-95% (Song et al., 2013). Similarly, compounds such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one have been synthesized, with predictions of biological activity based on structure-activity relationships, highlighting the potential of these compounds in pharmacological applications (Kharchenko et al., 2008).

Anticancer and Antimicrobial Applications

The quest for novel anticancer and antimicrobial agents has led to the synthesis and evaluation of new compounds. For instance, derivatives of pyrrolidin-2-one have been explored for their anticancer activity. A study synthesized 18 new 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives, which were tested for in vitro anticancer activity against breast cancer cell lines. One compound showed higher potency than Doxorubicin, a standard chemotherapy medication (Ghorab & Al-Said, 2012).

Analytical and Synthetic Chemistry Innovations

The development of new synthetic pathways and analytical techniques also represents a crucial application area. Studies have focused on the synthesis of dipeptide analogues containing pyrrolin-2-ones, showcasing methods to achieve high yield and excellent enantiopurity. Such advancements contribute to the broader field of amino acid analog synthesis and application in drug development (Hosseini et al., 2006).

Mechanism of Action

Future Directions

The 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles, which include “4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one”, may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name |

4-amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-7-3-11(14)13(5-7)8-1-2-9-10(4-8)16-6-15-9/h1-2,4,7H,3,5-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDHCEXXZIGLPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

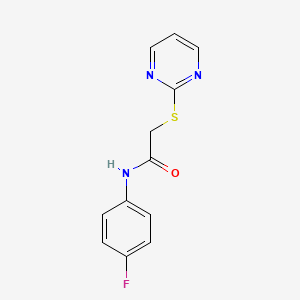

![4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2567599.png)

![2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2567605.png)

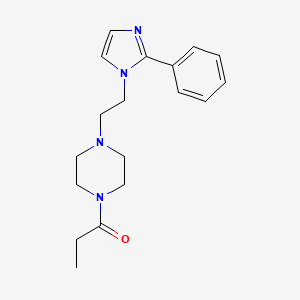

![1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2567609.png)

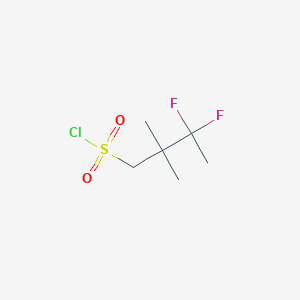

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2567617.png)